molecular formula C22H28O4 B11933408 (17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B11933408
M. Wt: 356.5 g/mol
InChI Key: ZYTXTXAMMDTYDQ-LXKQWSSSSA-N
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Description

(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of a suitable precursor, often through a Friedel-Crafts alkylation reaction.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Acetylation: The hydroxyacetyl group is introduced through an acetylation reaction, typically using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structural similarity to certain steroids and hormones makes it a candidate for developing new medications.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can be leveraged to create specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydroxyl and acetyl groups play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one: This compound is unique due to its specific hydroxyl and acetyl group arrangement.

    Betamethasone: A glucocorticoid with anti-inflammatory properties, similar in structure but with different functional groups.

    Flumethasone: Another glucocorticoid, differing in the presence of fluorine and chlorine atoms.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl and acetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13?,16?,18?,20?,21?,22-/m0/s1

InChI Key

ZYTXTXAMMDTYDQ-LXKQWSSSSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2([C@]1(C(=O)CO)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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